molecular formula C6H4BrIO2S B428920 Methyl 4-bromo-5-iodothiophene-3-carboxylate CAS No. 24647-84-5

Methyl 4-bromo-5-iodothiophene-3-carboxylate

Cat. No.: B428920
CAS No.: 24647-84-5
M. Wt: 346.97g/mol
InChI Key: HHYCJGXXVFIGRS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-iodothiophene-3-carboxylate is an organohalogen compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of both bromine and iodine atoms on the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-iodothiophene-3-carboxylate typically involves the halogenation of thiophene derivatives. One common method is the bromination of methyl 5-iodothiophene-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-iodothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Methyl 4-bromo-5-iodothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophilic reagent due to the presence of halogen atoms, facilitating nucleophilic substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the structure and functional groups of the derivatives .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-5-iodothiophene-3-carboxylate is unique due to the presence of both bromine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

methyl 4-bromo-5-iodothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYCJGXXVFIGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-84-5
Record name methyl 4-bromo-5-iodothiophene-3-carboxylate
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